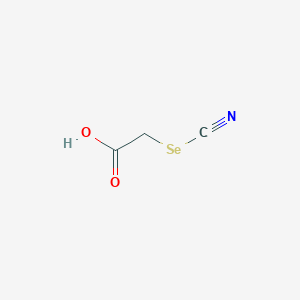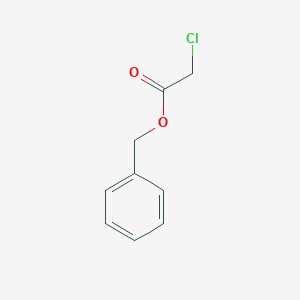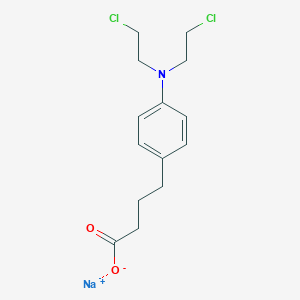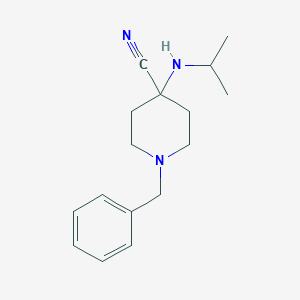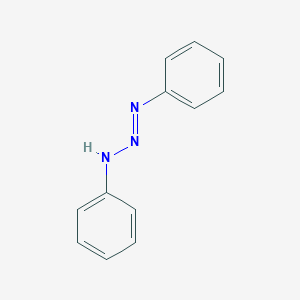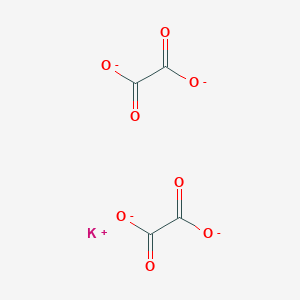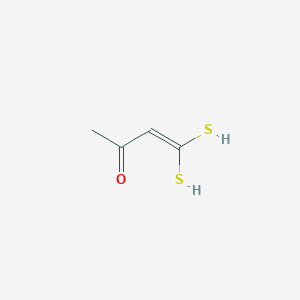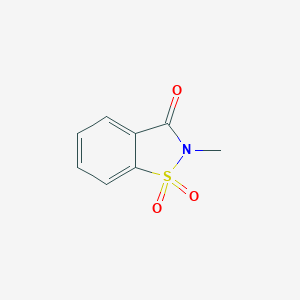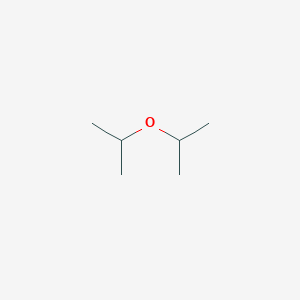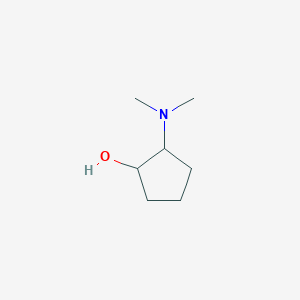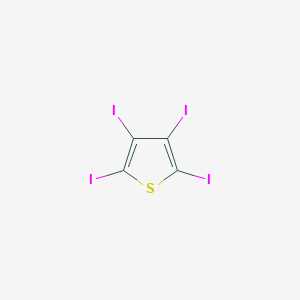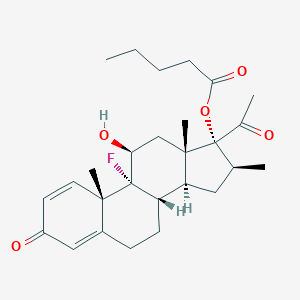
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate, also known as flumethasone, is a synthetic glucocorticoid steroid that has been widely used in scientific research. It is a potent anti-inflammatory and immunosuppressive agent that has been used to investigate the mechanisms of various physiological processes and diseases.
Wirkmechanismus
Flumethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. The GR-9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate complex then translocates to the nucleus, where it regulates the expression of target genes by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. Flumethasone also inhibits the activity of pro-inflammatory transcription factors such as NF-kappaB and AP-1, and reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
Biochemische Und Physiologische Effekte
Flumethasone has a wide range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, and reduces the migration of immune cells to sites of inflammation. It also inhibits the activity of pro-inflammatory enzymes such as COX-2 and iNOS, and reduces the production of reactive oxygen species (ROS) and nitric oxide (NO). Flumethasone also induces the expression of anti-inflammatory proteins such as annexin-1 and IkappaB-alpha, and promotes the resolution of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Flumethasone has several advantages for lab experiments. It is a potent and selective glucocorticoid receptor agonist that can be used to investigate the effects of glucocorticoids on various physiological processes and diseases. It is also stable and easy to handle, and can be administered by various routes such as oral, intravenous, and topical. However, there are also some limitations to the use of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in lab experiments. It has a short half-life and rapid metabolism, which may limit its duration of action. It also has some potential side effects such as immunosuppression and metabolic disturbances, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for the use of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in scientific research. One direction is to investigate the mechanisms of its anti-inflammatory and immunosuppressive effects in more detail, and to identify new target genes and signaling pathways that are regulated by 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate. Another direction is to explore the potential therapeutic applications of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate in various diseases such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Finally, there is a need to develop new analogs and derivatives of 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate that have improved pharmacokinetic and pharmacodynamic properties, and reduced side effects.
Synthesemethoden
Flumethasone can be synthesized by the reaction of 9-alpha-fluoro-16-beta-methylprednisolone with valeric acid anhydride in the presence of a catalyst. The product is then purified by recrystallization to obtain pure 9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate.
Wissenschaftliche Forschungsanwendungen
Flumethasone has been widely used in scientific research to investigate the mechanisms of various physiological processes and diseases. It has been used to study the effects of glucocorticoids on gene expression, protein synthesis, and cell signaling pathways. It has also been used to investigate the mechanisms of inflammation, immune response, and cancer.
Eigenschaften
CAS-Nummer |
15423-85-5 |
|---|---|
Produktname |
9-Fluoro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 17-valerate |
Molekularformel |
C27H37FO5 |
Molekulargewicht |
460.6 g/mol |
IUPAC-Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate |
InChI |
InChI=1S/C27H37FO5/c1-6-7-8-23(32)33-27(17(3)29)16(2)13-21-20-10-9-18-14-19(30)11-12-24(18,4)26(20,28)22(31)15-25(21,27)5/h11-12,14,16,20-22,31H,6-10,13,15H2,1-5H3/t16-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
TYNWNTXJZVLQLQ-VADKKIFPSA-N |
Isomerische SMILES |
CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)C |
SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C |
Kanonische SMILES |
CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)C |
Andere CAS-Nummern |
15423-85-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



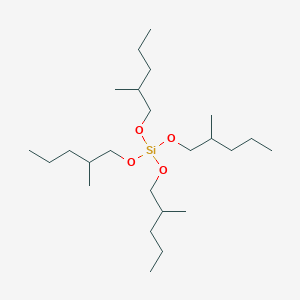
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)
